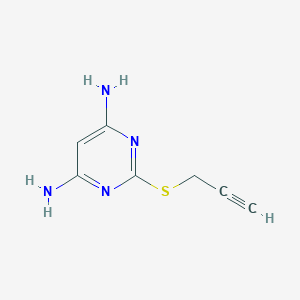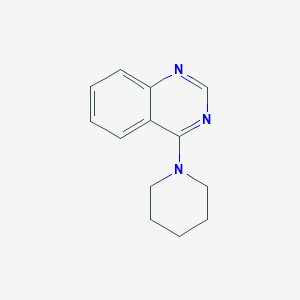![molecular formula C12H14F3N3O B359544 {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine CAS No. 193903-35-4](/img/structure/B359544.png)
{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine
Descripción general
Descripción
{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine, also known as 4-TFAP, is a trifluoroacetylated piperazine derivative that has recently gained attention due to its potential applications in scientific research. 4-TFAP is a versatile molecule that can be used in a variety of applications, including drug synthesis, chemical synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
Anticancer Activities
A series of 1,2,4-triazine derivatives, including molecules related to the piperazine amide moiety, have demonstrated potential anticancer activities. Specifically, certain compounds have shown promising antiproliferative effects against breast cancer cells, highlighting their potential as anticancer agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Additionally, novel Mannich bases starting from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine were synthesized, and their modified compounds demonstrated moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).
Molecular Structure Analysis
Molecular structure investigations of s-triazine derivatives that incorporate pyrazole/piperidine/aniline moieties were carried out. The study included X-ray crystallography, Hirshfeld, and DFT calculations to analyze intermolecular interactions and predict electronic properties (Shawish et al., 2021). Furthermore, the crystallography of 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate revealed two polymorphs with distinctive packing features, providing insight into the stability and interactions of these compounds (Jotani, Wardell, & Tiekink, 2018).
Antimicrobial Activities
Some 1,2,4-triazole derivatives, including those derived from piperazine, have been synthesized and screened for their antimicrobial activities. These compounds displayed good to moderate activities against various microorganisms, showcasing their potential in antimicrobial applications (Bektaş et al., 2007).
Bioactivities and Synthesis
Various piperazine derivatives have been synthesized and evaluated for different biological activities. For example, new phenolic Mannich bases with piperazines showed potential in terms of cytotoxic/anticancer and carbonic anhydrase inhibitory effects (Gul et al., 2019). Additionally, phosphorus dendrimers with amine terminal groups, including methyl piperazine, exhibited low cytotoxicity and the ability to interact with DNA, positioning them as potential agents for transfection experiments (Padié et al., 2009).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact with various receptors and enzymes . For instance, piperazine derivatives have been associated with analgesic potential and antidepressant activity
Mode of Action
Based on the known actions of similar compounds, it can be hypothesized that it may interact with its targets to modulate their function . The specific interactions and resulting changes would depend on the nature of the target and the context of the biochemical pathway in which it is involved.
Biochemical Pathways
For instance, some piperazine derivatives have been linked to pain modulation pathways and neurotransmitter regulation pathways
Pharmacokinetics
Similar compounds have been reported to exhibit various pharmacokinetic properties . The impact of these properties on the bioavailability of the compound would depend on factors such as its chemical structure, formulation, route of administration, and individual patient characteristics.
Result of Action
Similar compounds have been reported to exert various effects, such as analgesic efficacy and antidepressant activity . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Propiedades
IUPAC Name |
1-[4-(4-aminophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)11(19)18-7-5-17(6-8-18)10-3-1-9(16)2-4-10/h1-4H,5-8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCBSFYZDCKDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

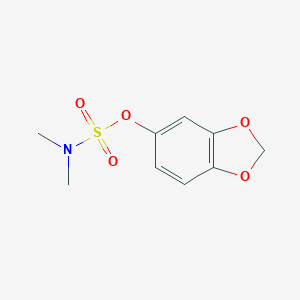

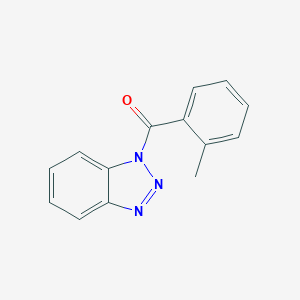
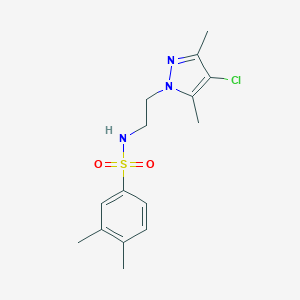

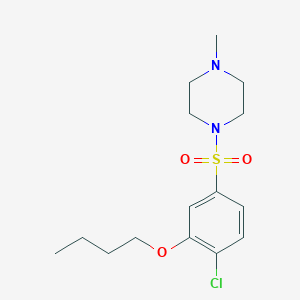
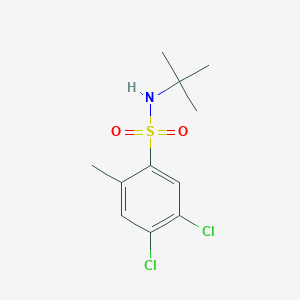
![4-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359492.png)
![Ethyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B359494.png)
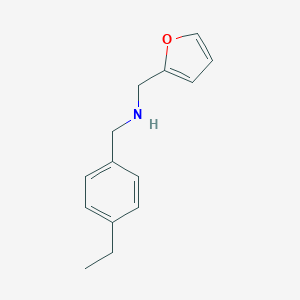
![7-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B359512.png)
![ethyl 2-[({[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B359513.png)
